molecular formula C8H12N2 B1592455 1-(6-Methylpyridin-2-yl)ethanamine CAS No. 58088-67-8

1-(6-Methylpyridin-2-yl)ethanamine

Cat. No. B1592455
CAS RN: 58088-67-8
M. Wt: 136.19 g/mol
InChI Key: WYWLBJSLKUQLHT-UHFFFAOYSA-N
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Description

“1-(6-Methylpyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.2 . The compound is also known by its IUPAC name, 1-(6-methyl-2-pyridinyl)ethanamine .


Molecular Structure Analysis

The molecular structure of “1-(6-Methylpyridin-2-yl)ethanamine” consists of a pyridine ring with a methyl group at the 6th position and an ethanamine group attached to the ring . The InChI code for this compound is 1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound “1-(6-Methylpyridin-2-yl)ethanamine” has a molecular weight of 136.2 .

Scientific Research Applications

Coordination Chemistry and Biological Applications

  • DNA Binding and Cytotoxicity: Copper(II) complexes of tridentate ligands, including analogs of 1-(6-Methylpyridin-2-yl)ethanamine, have demonstrated significant DNA binding propensity and cytotoxicity against various cancer cell lines, with IC50 values ranging between 37 and 156 μM. These complexes exhibit minor structural changes in calf thymus DNA, suggesting groove and/or surface binding, and show higher DNA cleavage activity in the presence of reducing agents due to hydroxyl radicals (Kumar et al., 2012).

Catalysis

  • Ring Opening Polymerization: Zinc complexes bearing N,N′-bidentate entiopure ligands related to 1-(6-Methylpyridin-2-yl)ethanamine have been synthesized and shown high catalytic activity in the ring opening polymerization of rac-lactide, yielding highly stereocontrolled polylactide with significant stereocontrol (Nayab, Lee, & Jeong, 2012).

Pharmaceutical and Biomedical Research

  • Antimicrobial and Antifungal Activity: Novel amides derived from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, an analog of 1-(6-Methylpyridin-2-yl)ethanamine, have been synthesized and screened for antibacterial and antifungal activity. Some compounds exhibited activity comparable or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Material Science

  • Electrooptic Film Fabrication: Dibranched, heterocyclic "push-pull" chromophores, which can be structurally related to 1-(6-Methylpyridin-2-yl)ethanamine, have been synthesized and characterized for use in electrooptic film fabrication. These compounds have demonstrated the importance of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response (Facchetti et al., 2006).

properties

IUPAC Name

1-(6-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLBJSLKUQLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631294
Record name 1-(6-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-2-yl)ethanamine

CAS RN

58088-67-8
Record name 1-(6-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-acetyl-6-methylpyridine (4.7 g, 34.8 mmol) in anhydrous methanol (100 ml) was added ammonium acetate (26.8 g, 348 mmol) and sodium cyanoborohydride (1.75 g, 27.8 mmol) and the resulting mixture stirred at RT overnight. The mixture was evaporated and the residue dissolved in water and basified by the addition of KOH and extracted with DCM (×3). The DCM layers were combined and washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography on silica to afford the title compound (i-14) (eluent: 5% MeOH in DCM) to give 2.8 g (59%) as a clear oil. 1H NMR (CDCl3): 1.41 (d, J 6.7 Hz, 3H), 1.78 (brs, 2H), 2.54 (s, 3H), 4.21 (q, J 6.7 Hz, 1H), 6.99 (d, J 7.6 Hz, 1H), 7.09 (d, J 7.7 Hz, 1H), 7.52 (m, 1H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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